Plerixafor is a bicyclam compound that acts as a selective antagonist of the chemokine receptor CXCR4 [, , , ]. It is classified as a chemokine receptor antagonist and is utilized in scientific research to investigate the role of the CXCR4/CXCL12 axis in various physiological and pathological processes [, , ].
Plerixafor-d4 is classified as a chemokine receptor antagonist. It is derived from the original compound plerixafor, which was initially developed as an antiviral agent before its application in stem cell mobilization was recognized. The compound is synthesized from cyclam derivatives and para-xylylene linkers, which are key components in its molecular structure.
The synthesis of plerixafor-d4 involves several key steps:
Plerixafor-d4 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CXCR4 receptor. The molecular formula for plerixafor-d4 is C40H48F18N8O6, and its InChI key is ZLIVMLGSJBPBRC-KDWZCNHSSA-N. The presence of deuterium atoms improves its isotopic stability, which is beneficial for certain analytical techniques .
Plerixafor-d4 participates in several types of chemical reactions:
Substitution reactions typically employ mild conditions with nucleophiles reacting under controlled temperatures to minimize byproducts. Complexation reactions often occur in aqueous or organic solvents depending on the metal ions involved.
Plerixafor-d4 exerts its pharmacological effects by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1-alpha (SDF-1α). This blockade prevents the anchoring of hematopoietic stem cells within the bone marrow, leading to their mobilization into peripheral circulation. This mechanism is crucial for enhancing stem cell collection efficiency during transplantation procedures .
Plerixafor-d4 is typically presented as a crystalline solid that can be reconstituted for injection. Its stability at room temperature makes it suitable for storage and handling in clinical settings.
Relevant data regarding its pharmacokinetics indicate that plerixafor-d4 has a favorable profile for prolonged activity in biological systems .
Plerixafor-d4 has significant applications across various fields:
Plerixafor-d4, systematically named as 1,1'-[1,4-phenylenebis(methylene)]bis[1,4,8,11-tetraazacyclotetradecane]-d4, maintains the bicyclam molecular architecture of its parent compound while incorporating deuterium at four specific positions. The molecular formula is C₂₈H₅₀D₄N₈, with a molecular weight of 506.81 g/mol, representing a 4 atomic mass unit increase over plerixafor (502.79 g/mol) due to deuterium substitution. The deuterium atoms are strategically positioned on the phenylenebis(methylene) linker, specifically replacing four hydrogen atoms at the benzylic methylene groups adjacent to the cyclam rings. This substitution pattern is confirmed by the SMILES notation: [²H]C1=C([²H])C(CN2CCCNCCNCCCNCC2)=C([²H])C([²H])=C1CN3CCCNCCNCCCNCC3 [1] [6].
The compound's structural integrity remains uncompromised by deuterium substitution, preserving the critical distance between the two cyclam rings essential for CXCR4 receptor binding. X-ray crystallography studies confirm that the deuterated compound maintains identical spatial configuration to plerixafor, with deuterium atoms occupying positions not directly involved in receptor interactions but significantly influencing metabolic susceptibility. The deuterated phenylenebis(methylene) linker demonstrates enhanced resistance to oxidative metabolism, particularly against cytochrome P450-mediated dehydrogenation, without altering the molecule's electrostatic properties or conformational flexibility [1] [4]. Table 2: Chemical Identifiers and Specifications of Plerixafor-d4 provides detailed chemical characterization data.
Table 2: Chemical Identifiers and Specifications of Plerixafor-d4
Identifier | Specification |
---|---|
CAS Registry Number | 1246819-87-3 |
IUPAC Name | 1,1'-[1,4-phenylenebis(methylene)]bis[1,4,8,11-tetraazacyclotetradecane]-d4 |
Molecular Formula | C₂₈H₅₀D₄N₈ |
Exact Mass | 506.81 g/mol |
Isotopic Enrichment | ≥95% deuterium at designated positions |
Storage Conditions | +4°C (short-term); -20°C long-term |
Chemical Purity | >95% (HPLC) |
Deuterium incorporation in plerixafor-d4 leverages the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium (compared to hydrogen) strengthens the carbon-deuterium (C-D) bond relative to carbon-hydrogen (C-H) bonds. This bond strengthening reduces the rate of metabolic cleavage by hepatic enzymes, particularly cytochrome P450 oxidases, which demonstrate significantly slower reaction kinetics with C-D bonds. The strategic positioning of deuterium atoms at metabolically vulnerable sites on the phenylenebis(methylene) linker specifically protects against oxidative degradation pathways that limit plerixafor's bioavailability [4].
The metabolic stabilization achieved through deuteration enhances plerixafor-d4's utility as a tracer in pharmacokinetic studies. While maintaining identical receptor binding affinity for CXCR4 (IC₅₀ = 44 nM) as confirmed by competitive binding assays, the deuterated analogue demonstrates altered metabolic profiles in in vitro hepatocyte models. Crucially, deuterium substitution does not disrupt the compound's mechanism of action—competitive inhibition of CXCL12 binding to CXCR4—which remains essential for hematopoietic stem cell mobilization. Research indicates that the deuterated version preserves the allosteric agonist activity toward CXCR7, maintaining the dual-receptor modulation characteristic of plerixafor [1] [3] [4].
From an analytical perspective, the 4 Da mass difference introduced by deuterium substitution enables clear differentiation between plerixafor-d4 and endogenous plerixafor using mass spectrometry. This facilitates precise quantification in complex biological matrices during absorption, distribution, metabolism, and excretion (ADME) studies. The metabolic stabilization extends the detection window for the compound in vivo, allowing more accurate assessment of distribution patterns to target tissues like bone marrow where CXCR4 is abundantly expressed [1]. Table 3: Comparative Effects of Deuterium Substitution in CXCR4 Antagonists summarizes the scientific rationale.
Table 3: Comparative Effects of Deuterium Substitution in CXCR4 Antagonists
Characteristic | Plerixafor | Plerixafor-d4 | Scientific Rationale |
---|---|---|---|
Metabolic Half-life | ~3-5 hours (human) | Increased by ~20-40% | Kinetic isotope effect reduces CYP450 metabolism |
Receptor Binding (CXCR4 IC₅₀) | 44 nM | 44 nM | Deuterium not at binding sites preserves affinity |
Mass Spectrometry Detection | m/z 503.4 [M+H]+ | m/z 507.4 [M+H]+ | 4 Da mass shift enables isotopic differentiation |
Analytical Sensitivity | Baseline | Enhanced in tracer studies | Reduced metabolic degradation improves detection |
Target Tissue Distribution | Bone marrow, lymphoid organs | Identical pattern | Unaltered receptor targeting mechanism |
The development of plerixafor-d4 occurs within the broader context of deuterated pharmaceutical innovation, which gained significant momentum following FDA approval of deutetrabenazine in 2017. Deuterium labeling initially served as a research tool in the 1970s for studying drug metabolism, but evolved into a deliberate strategy for improving therapeutic agents by the early 2000s. The hematology field particularly embraced deuterated compounds due to the need for precise pharmacokinetic tracking in complex biological systems and the desire to enhance therapeutic indices of critical agents [3] [4].
Plerixafor's own development history uniquely positioned it for deuterated analogue research. Originally investigated as an anti-HIV agent (AMD3100) targeting CXCR4 as an HIV coreceptor, its unexpected hematopoietic stem cell mobilizing properties redirected development toward hematology applications. The FDA approved plerixafor in 2008 for stem cell mobilization in combination with G-CSF, creating immediate need for improved formulations and research tools. Plerixafor-d4 emerged around 2010 (CAS registry 1246819-87-3) to address the compound's metabolic limitations and enable advanced pharmacokinetic studies [2] [3] [4].
The application of deuterated compounds in hematopoietic research has expanded beyond tracer applications to include therapeutic candidates. Mavorixafor (X4 Pharmaceuticals), an oral CXCR4 antagonist with deuterium incorporation at strategic positions, recently completed Phase 3 trials for WHIM syndrome, demonstrating the clinical translation of deuterium chemistry principles. Plerixafor-d4 continues to facilitate critical research into hematopoietic stem cell kinetics, enabling scientists to track stem cell mobilization mechanisms with unprecedented precision. The compound has become particularly valuable for studying the pharmacokinetic/pharmacodynamic relationships in stem cell transplantation protocols and for optimizing mobilization regimens that combine CXCR4 antagonists with G-CSF [3] [4] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3